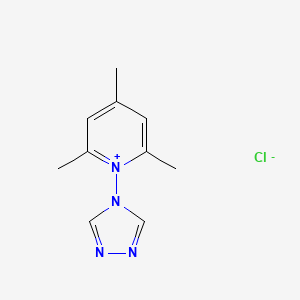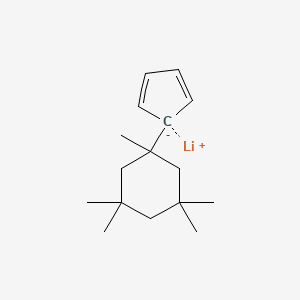
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride is a chemical compound with a unique structure that combines a pyridinium ion with a triazole ring
Vorbereitungsmethoden
The synthesis of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride typically involves the reaction of 2,4,6-trimethylpyridine with 4H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and serves as a precursor to various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride involves its interaction with molecular targets and pathways within biological systems. The triazole ring and pyridinium ion play crucial roles in its activity, potentially affecting enzyme function and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethyl-1-(4H-1,2,4-triazol-4-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another compound with a similar structural motif but different functional groups and applications.
2,4,6-Trimethyl-1,3,5-triazine: Shares the triazine ring but differs in its chemical properties and uses.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Known for its use as a building block in organic synthesis and its distinct chemical behavior.
Eigenschaften
CAS-Nummer |
620608-15-3 |
|---|---|
Molekularformel |
C10H13ClN4 |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1-(1,2,4-triazol-4-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C10H13N4.ClH/c1-8-4-9(2)14(10(3)5-8)13-6-11-12-7-13;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WQRFWIJKNLEOTD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)N2C=NN=C2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[tert-Butyl(diphenyl)silyl]oxy}-1-phenylhex-1-yn-3-ol](/img/structure/B15166483.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cycloheptylbenzene-1-sulfonamide](/img/structure/B15166493.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)



